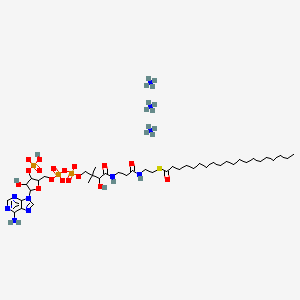

arachidoyl Coenzyme A (ammonium salt)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

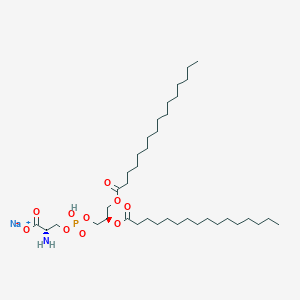

L'arachidoyl Coenzyme A (sel d'ammonium) est un composé biochimique qui joue un rôle crucial dans divers processus biologiques. Il s'agit d'un dérivé du coenzyme A, qui est un cofacteur essentiel dans de nombreuses voies métaboliques. Ce composé appartient au groupe des acyl-coenzymes A à longue chaîne et sert de métabolite lipidique clé .

Méthodes De Préparation

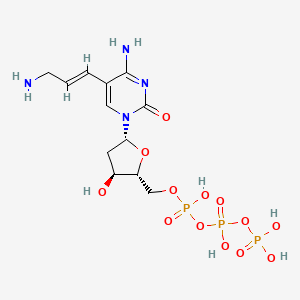

Voies de synthèse et conditions réactionnelles : La synthèse de l'arachidoyl coenzyme A (sel d'ammonium) implique la condensation de l'acide arachidonique avec le coenzyme A. Cette réaction nécessite généralement la présence d'adénosine triphosphate (ATP) et d'ions magnésium comme cofacteurs. La réaction est catalysée par l'enzyme acyl-coenzyme A synthétase .

Méthodes de production industrielle : La production industrielle de l'arachidoyl coenzyme A (sel d'ammonium) suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de réactifs de haute pureté et de conditions réactionnelles contrôlées pour garantir la constance et la qualité du produit final. Le composé est généralement produit sous forme de poudre et stocké à basse température pour maintenir sa stabilité .

Analyse Des Réactions Chimiques

Types de réactions : L'arachidoyl coenzyme A (sel d'ammonium) subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former différents métabolites.

Réduction : Il peut être réduit pour former d'autres dérivés d'acyl-coenzyme A.

Substitution : Il peut participer à des réactions de substitution où le groupe acyle est transféré à d'autres molécules.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent l'oxygène moléculaire et le peroxyde d'hydrogène.

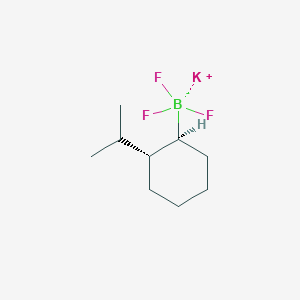

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium peuvent être utilisés.

Substitution : Les réactions enzymatiques impliquent souvent des enzymes spécifiques comme les acyltransférases.

Principaux produits formés :

Oxydation : Divers métabolites oxydés.

Réduction : Dérivés réduits d'acyl-coenzyme A.

Substitution : Produits acylés, tels que des protéines ou des lipides acylés.

4. Applications de la recherche scientifique

L'arachidoyl coenzyme A (sel d'ammonium) a de nombreuses applications dans la recherche scientifique :

Biologie : Sert de substrat dans les essais de céramide synthase et d'autres réactions enzymatiques.

Industrie : Utilisé dans la production de divers produits biochimiques et comme composant clé dans la recherche lipidomique.

5. Mécanisme d'action

L'arachidoyl coenzyme A (sel d'ammonium) exerce ses effets en agissant comme un transporteur de groupes acyles activés à l'intérieur des cellules. Il forme des liaisons thioester réversibles avec des chaînes carbonées de différentes longueurs et structures. Ce composé est impliqué dans le catabolisme de divers nutriments dans les mitochondries et les peroxysomes pour générer de l'énergie et des précurseurs biosynthétiques . Il joue également un rôle dans la signalisation nucléaire, la modification post-traductionnelle des protéines et la régulation des gènes .

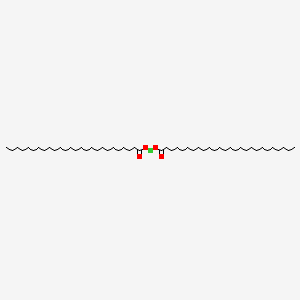

Composés similaires :

Arachidonoyl Coenzyme A : Un autre dérivé d'acyl-coenzyme A à longue chaîne utilisé dans des processus biochimiques similaires.

Palmitoyl Coenzyme A : Un dérivé d'acyl-coenzyme A à chaîne plus courte ayant des fonctions similaires mais une longueur de chaîne différente.

Stéaroyl Coenzyme A : Un autre dérivé d'acyl-coenzyme A à longue chaîne avec une chaîne d'acides gras différente.

Unicité : L'arachidoyl coenzyme A (sel d'ammonium) est unique en raison de la longueur spécifique de sa chaîne d'acides gras et de son rôle dans des voies métaboliques spécifiques. Il est particulièrement important dans le métabolisme lipidique et les processus de signalisation .

Applications De Recherche Scientifique

Arachidoyl coenzyme A (ammonium salt) has numerous applications in scientific research:

Mécanisme D'action

Arachidoyl coenzyme A (ammonium salt) exerts its effects by acting as a carrier of activated acyl groups within cells. It forms reversible thioester bonds with carbon chains of various lengths and structures. This compound is involved in the catabolism of various nutrients within mitochondria and peroxisomes to generate energy and biosynthetic precursors . It also plays a role in nuclear signaling, post-translational protein modification, and gene regulation .

Comparaison Avec Des Composés Similaires

Arachidonoyl Coenzyme A: Another long-chain acyl-coenzyme A derivative used in similar biochemical processes.

Palmitoyl Coenzyme A: A shorter-chain acyl-coenzyme A derivative with similar functions but different chain length.

Stearoyl Coenzyme A: Another long-chain acyl-coenzyme A derivative with a different fatty acid chain.

Uniqueness: Arachidoyl coenzyme A (ammonium salt) is unique due to its specific fatty acid chain length and its role in specific metabolic pathways. It is particularly important in lipid metabolism and signaling processes .

Propriétés

IUPAC Name |

triazanium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-4-[[3-(2-icosanoylsulfanylethylamino)-3-oxopropyl]amino]-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H74N7O17P3S.3H3N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-32(50)69-25-24-43-31(49)22-23-44-39(53)36(52)41(2,3)27-62-68(59,60)65-67(57,58)61-26-30-35(64-66(54,55)56)34(51)40(63-30)48-29-47-33-37(42)45-28-46-38(33)48;;;/h28-30,34-36,40,51-52H,4-27H2,1-3H3,(H,43,49)(H,44,53)(H,57,58)(H,59,60)(H2,42,45,46)(H2,54,55,56);3*1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCQFGWHSMZFGCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[NH4+].[NH4+].[NH4+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H83N10O17P3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1113.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6S)-1-[[4-(dimethylamino)-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridine-6-carboxylic acid;2,2,2-trifluoroacetic acid;hydrate](/img/structure/B12063414.png)

![Methylidyne-[(4-methylphenyl)sulfonylmethyl]azanium](/img/structure/B12063431.png)

![Triethoxy[5,5-bis(trifluoromethyl)-6,6,7,7,8,8,8-heptafluorooctyl]silane](/img/structure/B12063469.png)